
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-propyl- is a complex organic compound with a unique spirocyclic structure.
Preparation Methods
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-propyl- involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes include:
Cyclization reactions: These reactions form the spirocyclic core by reacting appropriate precursors under specific conditions.
Functional group modifications: Introduction of the 4-fluorophenyl and propyl groups through substitution reactions using reagents like alkyl halides and fluorobenzenes.
Industrial production methods typically involve optimizing these synthetic routes for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-propyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can modify the compound’s functional groups, typically using reducing agents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles, leading to the formation of new derivatives.
Major products from these reactions depend on the specific conditions and reagents used, often resulting in structurally diverse compounds with potential biological activity.
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-propyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its effects on neural calcium uptake and potential neuroprotective properties.
Medicine: Explored for its potential therapeutic applications in treating brain edema and memory deficits.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting neural calcium uptake, which is crucial for various cellular processes. This inhibition helps protect against brain edema and memory deficits by stabilizing neural cell membranes and preventing excessive calcium influx . The molecular targets and pathways involved include calcium channels and signaling pathways related to neural cell survival and function.
Comparison with Similar Compounds
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-propyl- can be compared with other spirocyclic compounds, such as:
2-Azaspiro[4.4]nonane-1,3-dione derivatives: Known for their anticonvulsant properties.
2-Azaspiro[4.5]decane-1,3-dione derivatives: Studied for their neuroprotective effects.
1,4-Diazaspiro[5.5]undecane-3,5-diones: Investigated for their potential therapeutic applications.
The uniqueness of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-propyl- lies in its specific spirocyclic structure and the presence of the 4-fluorophenyl and propyl groups, which contribute to its distinct biological activity and potential therapeutic applications.
Properties
CAS No. |
134069-76-4 |
|---|---|
Molecular Formula |
C19H25FN2O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
8-[2-(4-fluorophenyl)ethyl]-4-methylidene-3-propyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C19H25FN2O2/c1-3-11-22-15(2)19(24-18(22)23)9-13-21(14-10-19)12-8-16-4-6-17(20)7-5-16/h4-7H,2-3,8-14H2,1H3 |
InChI Key |
STHKZMXODQXZGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C)C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




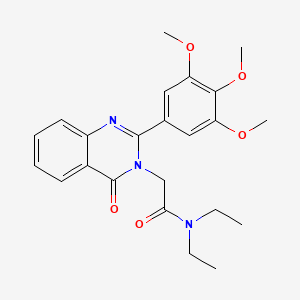
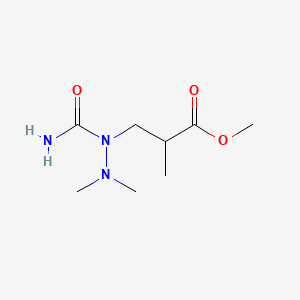
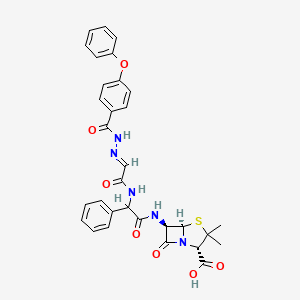

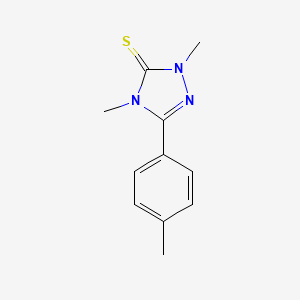

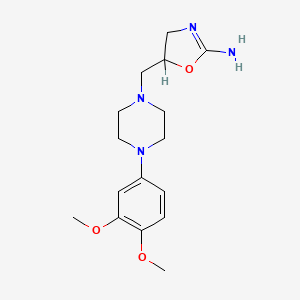
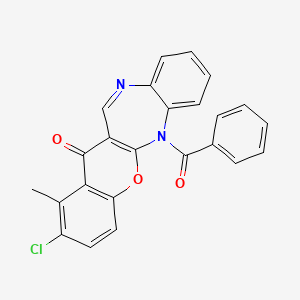
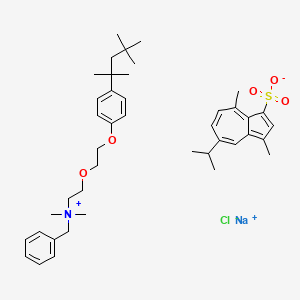
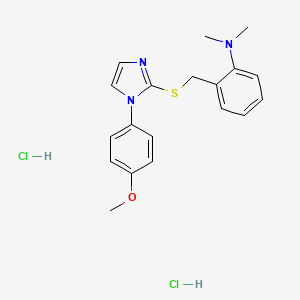
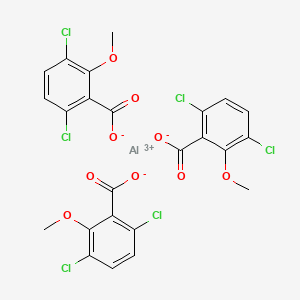
![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)
